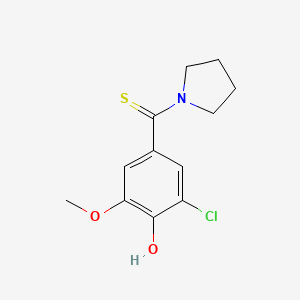
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol
描述
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPT is a synthetic compound that is structurally similar to natural compounds found in the human body, making it a promising candidate for a variety of research applications.
作用机制
The mechanism of action of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to inhibit the activity of protein kinase C, which is involved in a variety of cellular processes, including cell growth and differentiation. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have a variety of biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol can inhibit the growth of cancer cells and induce apoptosis. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to modulate neurotransmitter release and synaptic plasticity in neurons. In vivo studies have shown that 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol can enhance the activity of immune cells and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its synthetic nature, which allows for precise control over its properties and concentration. 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and experimental subjects.
未来方向
There are many potential future directions for research on 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol. One area of interest is the development of new cancer treatments based on the anti-cancer properties of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol. Another area of interest is the development of new treatments for neurological disorders based on the ability of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol to modulate neurotransmitter release and synaptic plasticity. Additionally, research on the immune-boosting properties of 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol could lead to the development of new treatments for immunodeficiency disorders.
科学研究应用
2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments. In neuroscience, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could lead to the development of new treatments for neurological disorders. In immunology, 2-chloro-6-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to enhance the activity of immune cells, suggesting that it could be used to boost the immune system in patients with immunodeficiency disorders.
属性
IUPAC Name |
(3-chloro-4-hydroxy-5-methoxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c1-16-10-7-8(6-9(13)11(10)15)12(17)14-4-2-3-5-14/h6-7,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIJWZMVKOSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCC2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-hydroxy-5-methoxyphenyl)(pyrrolidin-1-yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



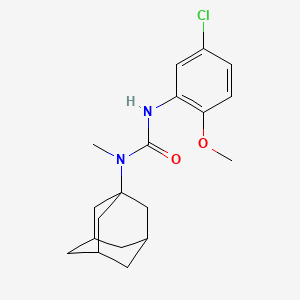
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4115323.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)
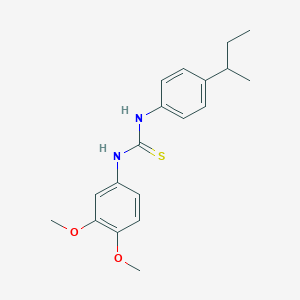
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
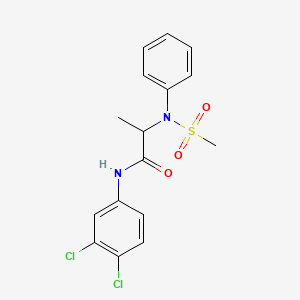
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)
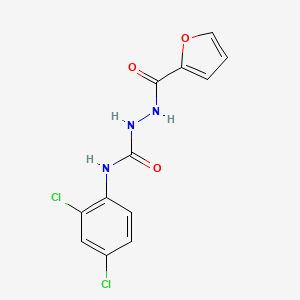
![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)
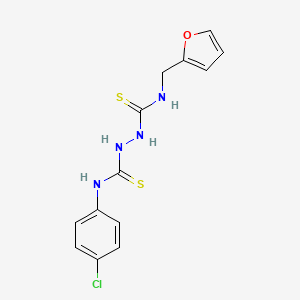
![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)